

Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide

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Compound of Interest		
Compound Name:	n'-Benzoyl-2- methylbenzohydrazide	
Cat. No.:	B3337464	Get Quote

Introduction

N'-Benzoyl-2-methylbenzohydrazide belongs to the benzohydrazide class of organic compounds. This class is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] Research has demonstrated that benzohydrazide and its related hydrazone analogs possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4] The versatile synthesis and the ability to introduce various substituents allow for the fine-tuning of their biological profiles. These application notes provide a framework for the in vitro evaluation of **N'-Benzoyl-2-methylbenzohydrazide** to elucidate its potential therapeutic applications.

Potential Biological Activities

- Anticancer Activity: Hydrazide-hydrazone derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][8][9] For instance, some derivatives have been found to increase caspase-3 activation, a key enzyme in the apoptotic cascade.[9] The anticancer potential of N'-Benzoyl-2-methylbenzohydrazide can be evaluated against a panel of human cancer cell lines.
- Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10][11][12] Benzohydrazide derivatives have



demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][13][14] The antimicrobial efficacy is typically quantified by determining the minimum inhibitory concentration (MIC).[10][14][15]

- Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Several
 hydrazide derivatives have been investigated for their anti-inflammatory properties.[1][4][16]
 A common in vitro method to assess this activity is the measurement of nitric oxide (NO)
 production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4]
- Antioxidant Activity: Oxidative stress is a contributing factor to cellular damage and various pathological conditions. The radical scavenging potential of benzohydrazide derivatives can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method.[13][17]

Quantitative Data Summary

The following tables present hypothetical data for the in vitro biological activities of **N'-Benzoyl-2-methylbenzohydrazide**, structured for clear comparison.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in μM)

Cancer Cell Line	N'-Benzoyl-2- methylbenzohydrazide	Doxorubicin (Positive Control)
A549 (Lung Carcinoma)	15.2 ± 1.8	1.1 ± 0.2
MCF-7 (Breast Adenocarcinoma)	22.5 ± 2.5	0.9 ± 0.1
HCT-116 (Colon Carcinoma)	18.9 ± 2.1	1.5 ± 0.3
MDA-MB-231 (Breast Adenocarcinoma)	12.8 ± 1.5	1.3 ± 0.2

Table 2: In Vitro Antimicrobial Activity (MIC Values in µg/mL)



Microbial Strain	N'-Benzoyl-2- methylbenzohydrazide	Ciprofloxacin (Positive Control)
Staphylococcus aureus (ATCC 29213)	32	1
Escherichia coli (ATCC 25922)	64	0.5
Pseudomonas aeruginosa (ATCC 27853)	>128	1
Candida albicans (ATCC 90028)	16	0.25

Table 3: In Vitro Anti-inflammatory Activity

Treatment	Concentration (µM)	Nitric Oxide (NO) Inhibition (%)
N'-Benzoyl-2- methylbenzohydrazide	10	25.3 ± 3.1
25	48.7 ± 4.5	
50	65.1 ± 5.2	_
Dexamethasone (Positive Control)	10	85.4 ± 6.3

Experimental ProtocolsIn Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxicity of **N'-Benzoyl-2-methylbenzohydrazide** against cancer cell lines.

Materials:

• N'-Benzoyl-2-methylbenzohydrazide



- Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
- DMEM or RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Culture: Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of N'-Benzoyl-2-methylbenzohydrazide in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
 Replace the medium in the wells with the medium containing the test compound or the positive control (e.g., Doxorubicin). Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.



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MTT Assay Workflow

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of N'-Benzoyl-2-methylbenzohydrazide against microbial strains.[10][11]

Materials:

- N'-Benzoyl-2-methylbenzohydrazide
- Bacterial and/or fungal strains
- Mueller-Hinton Broth (MHB) or appropriate broth for fungi
- Sterile 96-well plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland
- Positive control antibiotic (e.g., Ciprofloxacin)
- DMSO



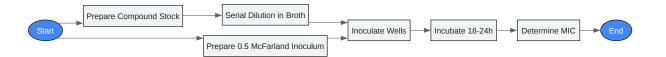




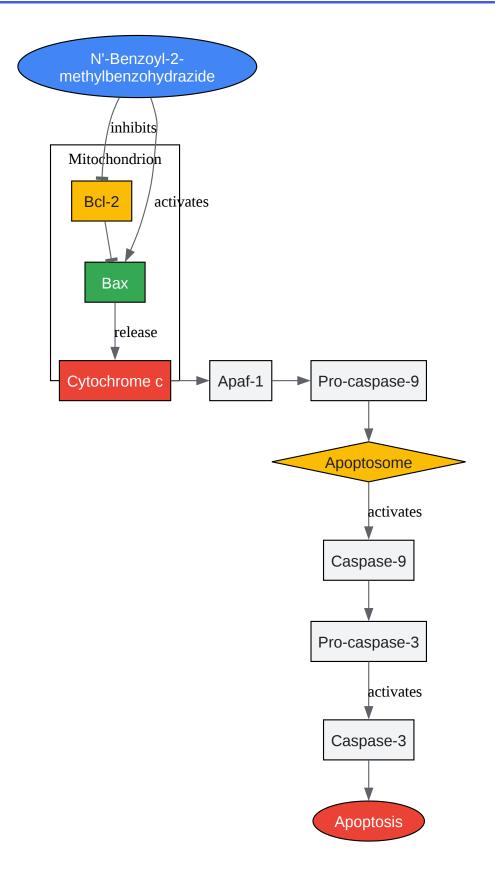
Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in DMSO.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
- Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
 Include a growth control (broth + inoculum) and a sterility control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.









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